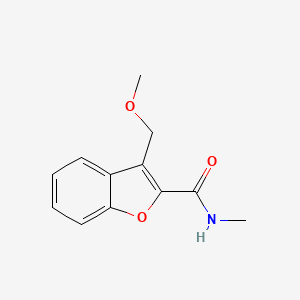
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide, also known as AM-2201, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. The compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a variety of biochemical and physiological effects.
作用机制
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and sleep. When N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide binds to these receptors, it can activate a variety of signaling pathways that can affect these processes.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent analgesic, reducing pain in animal models of inflammatory and neuropathic pain. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-convulsant properties, reducing seizures in animal models of epilepsy.
实验室实验的优点和局限性
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled manner. Additionally, it has been shown to have a variety of effects on the body, making it useful for studying a variety of physiological processes.
However, there are also limitations to using N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, it is a potent compound, which means that it may have side effects or be toxic at high doses.
未来方向
There are many future directions for research on N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide. One area of interest is the role of the endocannabinoid system in regulating mood and anxiety. Additionally, researchers are interested in studying the effects of N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide on the immune system and its potential use as an anti-inflammatory agent. Finally, researchers are interested in developing new synthetic cannabinoids that can selectively target specific receptors in the endocannabinoid system, which could lead to the development of new drugs for a variety of conditions.
合成方法
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of reagents such as lithium aluminum hydride and boron trifluoride etherate. The synthesis of N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide is complex and requires specialized equipment and expertise.
科学研究应用
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide is commonly used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a variety of effects, including analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been used to study the effects of cannabinoids on the brain, including the role of the endocannabinoid system in regulating mood, appetite, and sleep.
属性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-6-7-14(18)16(8-11)20-17(21)9-12-10-19-15-5-3-2-4-13(12)15/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJODVIRGIRKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)



![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)